REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=1.[CH3:9][C:10]1[N:11]=[CH:12][NH:13][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:9][C:10]1[N:11]=[CH:12][N:13]([C:2]2[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=2)[CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)C=O
|
Name
|
|
Quantity
|
7.23 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
28.1 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purified on silica gel (EtOAc/hexane 8:2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN(C1)C=1SC(=CN1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.199 mmol | |
AMOUNT: MASS | 38.4 mg | |
YIELD: CALCULATEDPERCENTYIELD | 292.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |